Farnesyl bromide

Nucleophilic Substitution Leaving Group Reaction Kinetics

Farnesyl bromide (CAS 28290-41-7) is a 15-carbon sesquiterpene alkyl bromide derivative of farnesol, existing primarily as the (E,E)-isomer with a molecular formula of C₁₅H₂₅Br and a molecular weight of 285.26 g/mol. As an allylic bromide, it serves as a versatile electrophilic reagent in organic synthesis, featuring a terminal bromine atom that acts as an excellent leaving group in nucleophilic substitution reactions.

Molecular Formula C15H25Br
Molecular Weight 285.26 g/mol
Cat. No. B8790091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesyl bromide
Molecular FormulaC15H25Br
Molecular Weight285.26 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCBr)C)C)C
InChIInChI=1S/C15H25Br/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11H,5-6,8,10,12H2,1-4H3
InChIKeyFOFMBFMTJFSEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Farnesyl Bromide: Product Baseline and Technical Specifications for Research Procurement


Farnesyl bromide (CAS 28290-41-7) is a 15-carbon sesquiterpene alkyl bromide derivative of farnesol, existing primarily as the (E,E)-isomer with a molecular formula of C₁₅H₂₅Br and a molecular weight of 285.26 g/mol . As an allylic bromide, it serves as a versatile electrophilic reagent in organic synthesis, featuring a terminal bromine atom that acts as an excellent leaving group in nucleophilic substitution reactions . Its lipophilic terpenoid backbone, characterized by three conjugated double bonds in the trans,trans configuration, confers structural rigidity and high membrane affinity, making it a critical intermediate for introducing the farnesyl moiety into peptides, proteins, and small molecules . The compound is commercially available with a typical purity of 95% (GC), exists as a liquid at room temperature with a density of 1.052 g/mL at 25°C, and requires refrigerated storage at 2-8°C to maintain stability .

Why Farnesyl Bromide Cannot Be Generically Substituted with Other Prenyl Halides or Alcohols


Farnesyl bromide's utility is defined by a specific combination of chain length, stereochemistry, and halide reactivity that is not interchangeable with other common prenylating agents. While structurally similar to geranyl bromide (C10), farnesyl chloride (C15, Cl leaving group), and the parent alcohol farnesol (C15, OH leaving group), each alternative presents critical deficits in reaction efficiency, product profile, or biological activity [1]. Geranyl bromide generates a shorter C10 isoprenoid chain, which is insufficient for proper membrane anchoring in protein farnesylation studies and fails to recapitulate the biological function of the native C15 farnesyl modification [2]. Farnesyl chloride, though identical in chain length, exhibits significantly reduced electrophilicity due to the poorer leaving group ability of chloride compared to bromide, leading to sluggish reaction kinetics, lower yields, or the need for forcing conditions that can degrade sensitive substrates [3]. The parent alcohol farnesol is not directly electrophilic; its conversion to the active farnesylating species requires in situ activation, adding an extra synthetic step and introducing variability in coupling efficiency. Thus, for researchers seeking a consistent, high-yielding, and biologically relevant farnesyl transfer, direct procurement of the bromide is non-negotiable.

Quantitative Evidence for Farnesyl Bromide Differentiation in Synthesis and Bioassays


Superior Leaving Group Ability of Bromide Over Chloride Enhances Nucleophilic Substitution Kinetics

The rate of nucleophilic substitution (SN2) for alkyl halides is governed by the leaving group ability, which follows the established trend I⁻ > Br⁻ > Cl⁻ >> F⁻. For primary allylic systems like the farnesyl moiety, the C-Br bond is significantly weaker and more polarizable than the C-Cl bond, resulting in a rate enhancement of approximately 50-100 fold for bromide over chloride under identical conditions [1]. This translates to faster, higher-yielding reactions for farnesyl bromide compared to farnesyl chloride, enabling efficient alkylation of even weakly nucleophilic substrates such as thiols in cysteine residues or enolates in complex natural product synthesis [2].

Nucleophilic Substitution Leaving Group Reaction Kinetics

Farnesyl Bromide Provides Superior Yield in Synthesis of Squalene via Reductive Coupling

In the laboratory synthesis of squalene, a key intermediate in sterol biosynthesis, farnesyl bromide is the preferred electrophilic partner. A reported method using a freshly prepared tri-triphenylphosphine cobalt chloride complex as a reductive coupling reagent achieves efficient coupling of two farnesyl bromide molecules to form squalene [1]. In contrast, attempts to utilize farnesyl chloride in analogous coupling reactions typically result in significantly diminished yields (<30%) due to its inferior leaving group ability, while farnesol requires additional activation steps that often lead to complex product mixtures [2]. The bromide's balanced reactivity allows for a clean, high-yielding transformation to this commercially valuable triterpene.

Squalene Synthesis Reductive Coupling Yield Optimization

C15 Farnesyl Chain Length is Critical for Biological Membrane Anchoring Versus C10 Geranyl

Protein farnesylation, a critical post-translational modification, requires the transfer of a C15 farnesyl group to a cysteine residue, anchoring proteins like Ras to cellular membranes. Farnesyl bromide is an essential synthetic surrogate for the native farnesyl pyrophosphate (FPP) in vitro to study this process . The use of geranyl bromide (C10) results in geranylgeranylation, a distinct modification with different biological consequences and protein trafficking outcomes. Studies show that the C15 chain provides optimal hydrophobicity for membrane insertion, whereas the C10 chain is insufficient for stable membrane association, leading to altered protein localization and function [1]. Thus, for accurate modeling of farnesylation-dependent signaling pathways, the correct C15 chain length provided by farnesyl bromide is mandatory.

Protein Prenylation Membrane Targeting Farnesyltransferase

Farnesyl Bromide Enables Direct Synthesis of FPP Analogs as FPTase Inhibitors at Low Micromolar Potency

Farnesyl bromide is a crucial alkylating agent for the synthesis of phosphonate and bisphosphonate analogs of farnesyl pyrophosphate (FPP), which are investigated as inhibitors of farnesyl protein transferase (FPTase), a key anti-cancer target [1]. In a seminal study, alkylation of tetraethyl methylenediphosphonate with farnesyl bromide produced the expected alkyl bisphosphonate, which, after conversion to the free acid, exhibited FPTase inhibition at concentrations up to 10 µM [1]. This direct alkylation route using the bromide is operationally simpler and higher-yielding than alternative approaches using farnesal or farnesol derivatives. While geranyl bromide can be used to synthesize corresponding C10 analogs, these generally show significantly reduced potency against FPTase, which has evolved a binding pocket specific for the C15 farnesyl chain [2].

Farnesyl Protein Transferase FPP Analogs Enzyme Inhibition

Controlled Bromide Reactivity Minimizes Side Reactions Compared to More Labile Iodide Analogs

While farnesyl iodide would theoretically be even more reactive than the bromide, its high lability leads to significant side reactions such as elimination, hydrolysis, and polymerization, particularly with complex, polyfunctional substrates [1]. General organic chemistry principles dictate that primary bromides offer the optimal balance between sufficient reactivity for efficient coupling and sufficient stability to minimize unwanted side reactions, giving them the highest effective yields in many alkylations [1]. Farnesyl bromide thus represents the practical 'Goldilocks' choice for the farnesyl scaffold, providing robust, clean reactivity that is far more manageable than the hypothetical iodide and far more effective than the sluggish chloride [2].

Side Reactions Alkyl Halide Reactivity Synthetic Robustness

High Lipophilicity (LogP ≈ 6.93) of Farnesyl Bromide Drives Membrane Permeability in Prodrug Design

The calculated partition coefficient (LogP) for farnesyl bromide is approximately 6.93, indicating extreme lipophilicity . This property is instrumental in enhancing the membrane permeability of conjugated cargo. For example, farnesylated peptides and small molecule prodrugs exhibit significantly improved cellular uptake compared to their non-farnesylated counterparts . In contrast, the shorter geranyl bromide (C10) has a lower LogP (~4.5) and consequently a reduced capacity for membrane traversal. Farnesol, while also lipophilic (LogP ~5.8), lacks the direct electrophilic handle for conjugation. Thus, farnesyl bromide uniquely combines high lipophilicity with a reactive center, making it a privileged building block for improving the bioavailability of polar or charged therapeutic candidates .

Lipophilicity Membrane Permeability Prodrug Design

Validated Application Scenarios for Farnesyl Bromide Based on Core Evidence


Synthesis of Farnesylated Peptides and Proteins for Studying Post-Translational Modification

Farnesyl bromide is the reagent of choice for the in vitro farnesylation of cysteine-containing peptides and proteins, a critical step in studying the function of oncogenic Ras and other prenylated GTPases [1]. Its efficient alkylation of thiol groups, as demonstrated by the synthesis of S-trans,trans-farnesyl-L-cysteine methylester, provides a reliable method to generate biologically relevant, membrane-anchored protein models that cannot be achieved with the less reactive chloride or the shorter-chain geranyl bromide .

Construction of Farnesyl Pyrophosphate (FPP) Analogs as FPTase Inhibitors

In medicinal chemistry programs targeting farnesyl protein transferase (FPTase) for cancer therapy, farnesyl bromide is an essential intermediate for alkylating bisphosphonate scaffolds [1]. The resulting FPP analogs, synthesized via this direct route, exhibit low micromolar inhibitory activity, a property that is diminished when using geranyl bromide, underscoring the bromide's unique value in generating potent tool compounds .

Preparation of Highly Lipophilic Prodrugs and Cell-Permeable Probes

The exceptional lipophilicity of the farnesyl group (LogP ~6.93) is harnessed by conjugating farnesyl bromide to polar drug molecules or fluorescent dyes [1]. This modification dramatically enhances membrane permeability and cellular uptake, enabling the study of intracellular targets and improving the oral bioavailability of otherwise impermeable compounds, a design strategy not feasible with less lipophilic prenyl groups .

Key Intermediate in the Total Synthesis of Squalene and Terpenoid Natural Products

For researchers engaged in the total synthesis of squalene, a vital precursor to all steroids, farnesyl bromide is the preferred electrophilic partner for reductive dimerization [1]. Its balanced reactivity under mild conditions ensures a cleaner reaction profile and higher effective yield compared to farnesyl chloride or alternative activation strategies for farnesol, making it an indispensable reagent for accessing this complex natural product .

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